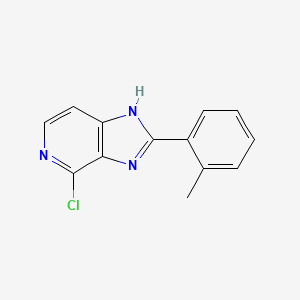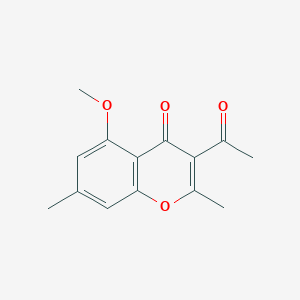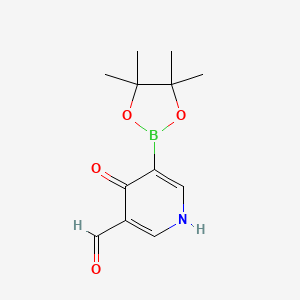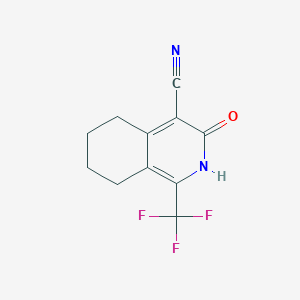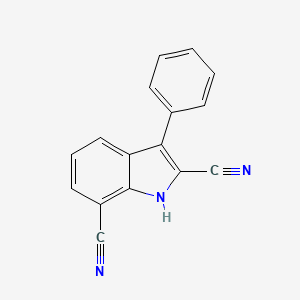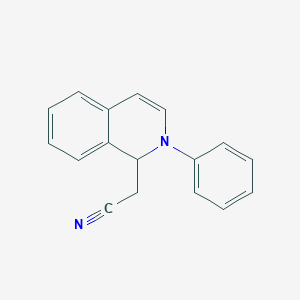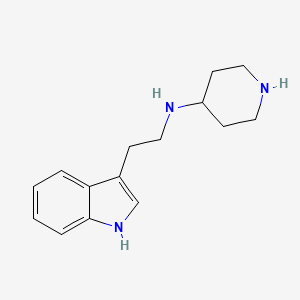
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is a compound that features both an indole and a piperidine moiety. The indole structure is a common motif in many biologically active molecules, including neurotransmitters like serotonin and melatonin. The piperidine ring is also prevalent in many pharmacologically active compounds. This combination makes this compound a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine typically involves the reaction between tryptamine and a piperidine derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the indole and piperidine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine involves its interaction with various molecular targets. The indole moiety allows it to interact with serotonin receptors, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can influence neurotransmitter pathways and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Piperidine: A simple piperidine ring without the indole moiety.
N-Methyltryptamine: A derivative of tryptamine with a methyl group attached to the nitrogen atom.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is unique due to its combination of an indole and a piperidine ring. This dual structure allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.
Propriétés
Formule moléculaire |
C15H21N3 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C15H21N3/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13/h1-4,11,13,16-18H,5-10H2 |
Clé InChI |
YQVNQTZYBJFIKT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NCCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



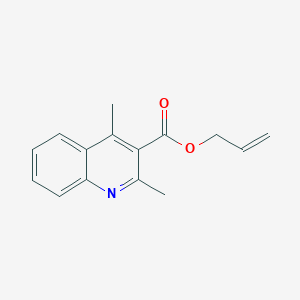


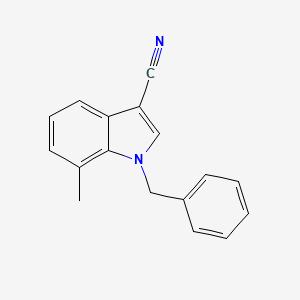
![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
